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Compound of Interest

Compound Name: (R)-ONO-2952

Cat. No.: B10829530 Get Quote

An In-depth Review of the Pharmacology, Mechanism of Action, and Experimental Protocols for

a Novel Translocator Protein (TSPO) Antagonist

Introduction
(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the

translocator protein (18 kDa) (TSPO).[1][2] Emerging research has highlighted the therapeutic

potential of targeting TSPO for a range of stress-related and neurological disorders. This

technical guide provides a comprehensive overview of the (R)-ONO-2952 enantiomer,

consolidating key preclinical and clinical data, detailing experimental methodologies, and

visualizing its mechanism of action for researchers, scientists, and drug development

professionals.

Pharmacological Profile
(R)-ONO-2952 is characterized by its high binding affinity for TSPO. While specific data for the

(R)-enantiomer is not publicly available, the racemate, ONO-2952, potently binds to both rat

and human TSPO with a Ki in the range of 0.33-9.30 nM.[3][4] ONO-2952 demonstrates high

selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and

enzymes.[4]
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The following tables summarize the available quantitative data for ONO-2952. It is important to

note that this data pertains to the racemate, as specific data for the (R)-enantiomer is not

detailed in the reviewed literature.

Table 1: In Vitro Binding Affinity of ONO-2952

Target Species Ki (nM)

TSPO Rat & Human 0.33 - 9.30

Data sourced from preclinical

studies.[3][4]

Table 2: Preclinical In Vivo Efficacy of ONO-2952

Model Species Dose Effect

Restraint stress-

induced defecation
Rat ≥ 0.3 mg/kg

Dose-dependent

suppression

Conditioned fear

stress-induced

freezing

Rat ≥ 1 mg/kg

Suppression

equivalent to

diazepam (3 mg/kg)

Data sourced from

preclinical studies.[3]

Table 3: Human Pharmacokinetics of ONO-2952 (Single Ascending Dose - SAD Study)
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Dose Condition

Cmax
(Geometric
Mean Ratio %
vs. Fasted)

AUClast
(Geometric
Mean Ratio %
vs. Fasted)

Tmax (hours)

10 mg Fed 229% 159% 2.5 - 3.5

200 mg Fed 778% 382% 2.5 - 3.5

Data from a

study in healthy

volunteers.[5]

Table 4: Human Pharmacokinetics of ONO-2952 (Multiple Ascending Dose - MAD Study)

Dose (daily for 21
days)

Cmax
Accumulation
Ratio (Geometric
Mean)

AUC24
Accumulation
Ratio (Geometric
Mean)

Tmax (hours)

30 mg 1.65 2.50 3.0 - 4.0

60 mg 1.56 2.23 3.0 - 4.0

100 mg 1.85 2.73 3.0 - 4.0

Data from a study in

healthy volunteers

under fed conditions.

[5]

Mechanism of Action: Modulation of
Neurosteroidogenesis and Noradrenergic Systems
(R)-ONO-2952 exerts its pharmacological effects by antagonizing TSPO, which is

predominantly located on the outer mitochondrial membrane. TSPO plays a crucial role in the

transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of

neurosteroids. By inhibiting TSPO, (R)-ONO-2952 is proposed to modulate the production of
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neurosteroids, which are potent allosteric modulators of neurotransmitter receptors such as the

GABAA receptor.

Preclinical studies have demonstrated that ONO-2952 inhibits the stress-induced accumulation

of neurosteroids and the release of noradrenaline in the brain.[3] This dual action on both

neurosteroid synthesis and noradrenergic pathways is believed to underlie its anti-stress

effects observed in animal models.[3]
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Mechanism of Action of (R)-ONO-2952

Experimental Protocols
This section details the methodologies for key experiments relevant to the study of (R)-ONO-
2952.

TSPO Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for TSPO.

Materials:

Membrane Preparation: Homogenates from tissues expressing TSPO (e.g., rat kidney,

specific brain regions, or cell lines overexpressing TSPO).

Radioligand: [³H]PK 11195 (a standard TSPO radioligand).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 µM).

Test Compound: (R)-ONO-2952.

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

Scintillation cocktail and counter.

Procedure:

Membrane Preparation:

Homogenize tissue in ice-cold assay buffer.

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
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Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Assay Setup (in a 96-well plate):

Total Binding: Add membrane preparation, [³H]PK 11195 (at a concentration near its Kd),

and assay buffer.

Non-specific Binding: Add membrane preparation, [³H]PK 11195, and the non-specific

binding control.

Competitive Binding: Add membrane preparation, [³H]PK 11195, and serial dilutions of

(R)-ONO-2952.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value for (R)-ONO-2952 from the competition curve and

calculate the Ki value using the Cheng-Prusoff equation.[1][6][7]
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TSPO Radioligand Binding Assay Workflow
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Measurement of Neurosteroids in Brain Tissue by LC-
MS/MS
This protocol outlines a method for the quantification of neurosteroids in brain tissue.

Materials:

Brain tissue samples.

Internal standards (deuterated analogs of the neurosteroids of interest).

Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).

Derivatization agent (if necessary for improved ionization).

LC-MS/MS system (including a suitable column for steroid separation).

Procedure:

Sample Preparation:

Homogenize brain tissue in an appropriate buffer.

Add internal standards to the homogenate.

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

Evaporate the solvent and reconstitute the sample in the mobile phase.

Derivatize the sample if required.

LC-MS/MS Analysis:

Inject the prepared sample into the LC-MS/MS system.

Separate the neurosteroids using a suitable chromatographic gradient.

Detect and quantify the neurosteroids using multiple reaction monitoring (MRM) mode.
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Data Analysis:

Generate a standard curve using known concentrations of the neurosteroids.

Calculate the concentration of each neurosteroid in the brain tissue samples based on the

standard curve and the recovery of the internal standards.[8][9][10][11][12]
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Neurosteroid Measurement Workflow

Enantioselective Synthesis and Chiral Separation
The development of a single enantiomer drug necessitates robust methods for its synthesis or

separation from a racemic mixture. While a specific, detailed protocol for the enantioselective

synthesis of (R)-ONO-2952 is not publicly available, general approaches for achieving

enantiopure compounds include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the

desired enantiomer.[13][14][15]

Chiral Resolution: Separating the enantiomers from a racemic mixture. Common techniques

include:

Diastereomeric crystallization: Reacting the racemate with a chiral resolving agent to form

diastereomers that can be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid

chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the

enantiomers.[16][17][18][19][20]

The selection of the optimal method depends on factors such as the chemical properties of the

molecule, scalability, and cost-effectiveness.
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Conclusion
(R)-ONO-2952 is a promising drug candidate with a well-defined mechanism of action as a

potent and selective TSPO antagonist. Its ability to modulate neurosteroidogenesis and

noradrenergic systems provides a strong rationale for its investigation in stress-related

disorders. The data and protocols presented in this guide offer a valuable resource for

researchers and drug development professionals working on (R)-ONO-2952 and other TSPO-

targeting compounds. Further research to elucidate the specific pharmacological profile of the

(R)-enantiomer compared to its (S)-counterpart will be crucial for a complete understanding of

its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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